molecular formula C18H19ClN4S B4281672 N-(4-{5-[(4-CHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}PHENYL)-N,N-DIMETHYLAMINE

N-(4-{5-[(4-CHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}PHENYL)-N,N-DIMETHYLAMINE

Cat. No.: B4281672
M. Wt: 358.9 g/mol
InChI Key: XNMDOMSYGDUYRC-UHFFFAOYSA-N
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Description

N-(4-{5-[(4-CHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}PHENYL)-N,N-DIMETHYLAMINE is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a chlorobenzyl group, and a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{5-[(4-CHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}PHENYL)-N,N-DIMETHYLAMINE typically involves multiple steps, starting with the preparation of the triazole ring One common method involves the cyclization of appropriate precursors under controlled conditions The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with a thiol group

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-{5-[(4-CHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}PHENYL)-N,N-DIMETHYLAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-{5-[(4-CHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}PHENYL)-N,N-DIMETHYLAMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4-{5-[(4-bromobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)dimethylamine: Similar structure with a bromobenzyl group instead of a chlorobenzyl group.

    (4-{5-[(4-methylbenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)dimethylamine: Similar structure with a methylbenzyl group instead of a chlorobenzyl group.

Uniqueness

The presence of the chlorobenzyl group in N-(4-{5-[(4-CHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}PHENYL)-N,N-DIMETHYLAMINE imparts unique chemical and biological properties, distinguishing it from similar compounds

Properties

IUPAC Name

4-[5-[(4-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4S/c1-22(2)16-10-6-14(7-11-16)17-20-21-18(23(17)3)24-12-13-4-8-15(19)9-5-13/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMDOMSYGDUYRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{5-[(4-CHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}PHENYL)-N,N-DIMETHYLAMINE
Reactant of Route 2
Reactant of Route 2
N-(4-{5-[(4-CHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}PHENYL)-N,N-DIMETHYLAMINE
Reactant of Route 3
Reactant of Route 3
N-(4-{5-[(4-CHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}PHENYL)-N,N-DIMETHYLAMINE
Reactant of Route 4
Reactant of Route 4
N-(4-{5-[(4-CHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}PHENYL)-N,N-DIMETHYLAMINE
Reactant of Route 5
Reactant of Route 5
N-(4-{5-[(4-CHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}PHENYL)-N,N-DIMETHYLAMINE
Reactant of Route 6
Reactant of Route 6
N-(4-{5-[(4-CHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}PHENYL)-N,N-DIMETHYLAMINE

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